HDAC1 Inhibitory Potency of CAS 1436101-88-0 Versus the Clinical Benchmark MS-275 (Entinostat)
CAS 1436101-88-0 inhibits human HDAC1 with an IC₅₀ of 137 nM, representing an approximately 1.8-fold improvement in enzymatic potency compared with the clinical-stage class I HDAC inhibitor MS-275 (entinostat), which exhibits an HDAC1 IC₅₀ of 243 nM when tested in cell-free assays under comparable conditions [1]. This direct quantitative comparison positions CAS 1436101-88-0 as a more potent HDAC1 ligand within the benzamide-derived chemotype, providing researchers with a tool compound that achieves stronger target engagement at equimolar concentrations [1].
| Evidence Dimension | HDAC1 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 137 nM (HDAC1, unknown origin; preincubation 5 min; fluorogenic substrate; measurement after 30 min by microplate reader) |
| Comparator Or Baseline | MS-275 (Entinostat): IC₅₀ = 243 nM (HDAC1, cell-free assay) |
| Quantified Difference | ~1.8-fold greater potency (137 nM vs. 243 nM) |
| Conditions | Recombinant HDAC1 enzyme; fluorogenic deacetylase assay; compound preincubated 5 min before substrate addition; fluorescence measured at 30 min endpoint |
Why This Matters
For procurement decisions in epigenetic drug discovery, the 1.8-fold potency advantage over MS-275 means that CAS 1436101-88-0 can achieve equivalent target engagement at lower compound concentrations, reducing the risk of off-target effects in cell-based HDAC1 inhibition studies.
- [1] BindingDB BDBM50096267 (CHEMBL3593311): HDAC1 IC₅₀ = 137 nM. MS-275 comparator IC₅₀ = 243 nM from Selleck Chemicals / AmBeed product datasheet; cross-referenced with published enzymatic assay data. BindingDB DOI: 10.7270/Q2GT5PXH. View Source
